molecular formula C30H60O B15173055 2-Tridecylheptadecanal CAS No. 922163-82-4

2-Tridecylheptadecanal

Cat. No.: B15173055
CAS No.: 922163-82-4
M. Wt: 436.8 g/mol
InChI Key: RUSZAJWTXZAFHC-UHFFFAOYSA-N
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Description

2-Tridecylheptadecanal is an organic compound with the molecular formula C30H60O. It is a long-chain fatty aldehyde that is part of the alkanal family. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Tridecylheptadecanal can be synthesized through the oxidation of 2-tridecylheptadecanol using oxidizing agents such as chromic acid or potassium permanganate. The reaction typically occurs under controlled conditions to prevent over-oxidation.

Industrial Production Methods: In an industrial setting, this compound is produced through the catalytic hydrogenation of corresponding unsaturated fatty aldehydes. This process involves the use of catalysts like palladium on carbon (Pd/C) and hydrogen gas under high pressure and temperature.

Chemical Reactions Analysis

Types of Reactions: 2-Tridecylheptadecanal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

  • Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas (H2) is a common method.

  • Substitution: Halogenation reactions can be performed using halogens like chlorine (Cl2) or bromine (Br2) in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Carboxylic acids and ketones are common products.

  • Reduction: Alcohols are typically formed.

  • Substitution: Halogenated derivatives are produced.

Scientific Research Applications

2-Tridecylheptadecanal is used in various scientific research fields, including chemistry, biology, medicine, and industry. Its applications include:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.

  • Biology: Studied for its role in lipid metabolism and cell signaling pathways.

  • Medicine: Investigated for potential therapeutic properties in treating metabolic disorders.

  • Industry: Utilized in the production of lubricants, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Tridecylheptadecanal exerts its effects involves its interaction with molecular targets and pathways. It acts as a signaling molecule in lipid metabolism, influencing pathways such as fatty acid synthesis and degradation. The compound interacts with enzymes and receptors involved in these processes, modulating their activity.

Comparison with Similar Compounds

2-Tridecylheptadecanal is compared with other similar compounds, highlighting its uniqueness:

  • Tetradecanal: A shorter-chain aldehyde with similar reactivity but different physical properties.

  • Pentadecanal: Another fatty aldehyde with a slightly shorter chain length, used in similar applications.

  • Hexadecanal: A fatty aldehyde with one more carbon atom, differing in its chemical behavior and applications.

These compounds share similarities in their chemical structure and reactivity but differ in their chain length and specific applications.

Properties

CAS No.

922163-82-4

Molecular Formula

C30H60O

Molecular Weight

436.8 g/mol

IUPAC Name

2-tridecylheptadecanal

InChI

InChI=1S/C30H60O/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-28-30(29-31)27-25-23-21-19-17-14-12-10-8-6-4-2/h29-30H,3-28H2,1-2H3

InChI Key

RUSZAJWTXZAFHC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(CCCCCCCCCCCCC)C=O

Origin of Product

United States

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